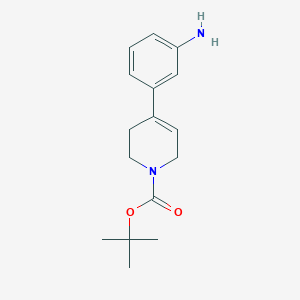

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

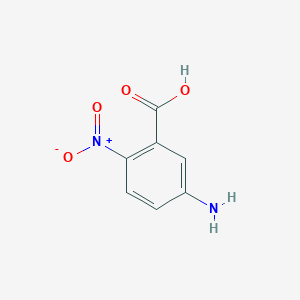

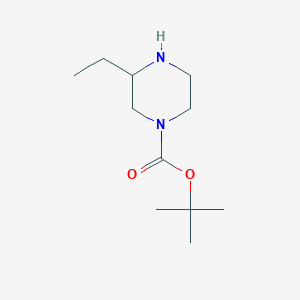

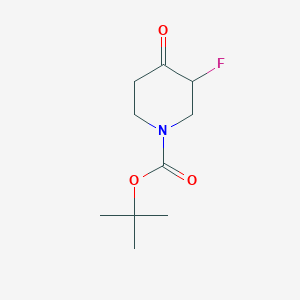

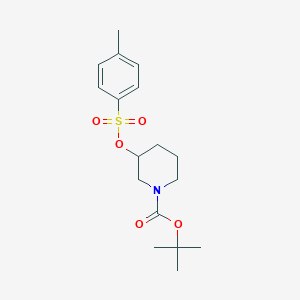

The compound “tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a ring of six carbon atoms, attached to the 4-position of the pyridine ring. The 3-position of the phenyl ring is substituted with an amino group (-NH2), and the pyridine ring is further substituted at the 1-position with a carboxylate ester group where the esterifying group is a tert-butyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and phenyl rings, the amino group, and the ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the amino group could participate in reactions such as acylation or alkylation, while the ester group could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and ester groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent Research

This compound has been studied for its potential role as a neuroprotective agent. In vitro studies have suggested that related compounds can act as both β-secretase and an acetylcholinesterase inhibitor . This dual action could prevent the aggregation of amyloid beta peptide and the formation of fibrils, which are implicated in Alzheimer’s disease. The compound’s ability to protect astrocytes against toxic stimuli like amyloid beta 1-42 makes it a promising candidate for further research into treatments for neurodegenerative diseases.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 6-(3-aminophenyl)-n-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine, have been shown to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

The tert-butyl group, a component of the compound, is known for its unique reactivity pattern It’s plausible that the compound interacts with its targets through this group, leading to changes in the target’s function

Biochemical Pathways

The tert-butyl group, however, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butyl group might influence these properties, given its unique reactivity pattern .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets. The tert-butyl group, known for its unique reactivity pattern, might be particularly sensitive to these environmental factors .

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-7,11H,8-10,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSJZYBXANBFJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)